molecular formula C23H26N4O3 B10927126 6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927126
M. Wt: 406.5 g/mol
InChI Key: QYLYIUNKQPJLSC-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the various substituents. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-(1-METHYL-4-PIPERIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-27-10-8-16(9-11-27)24-22(28)18-13-19(14-6-7-14)25-23-20(18)21(26-30-23)15-4-3-5-17(12-15)29-2/h3-5,12-14,16H,6-11H2,1-2H3,(H,24,28)

InChI Key

QYLYIUNKQPJLSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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